3-[3-(difluoromethoxy)phenyl]-4-methyl-1H-pyrazol-5-amine is a chemical compound with significant research interest due to its potential applications in medicinal chemistry. It has the molecular formula and a molecular weight of approximately 239.22 g/mol. This compound is characterized by a pyrazole core structure, which is known for its diverse biological activities. The presence of a difluoromethoxy group and a phenyl substituent contributes to its unique properties and reactivity.
3-[3-(difluoromethoxy)phenyl]-4-methyl-1H-pyrazol-5-amine belongs to the class of pyrazole derivatives, which are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. This class includes numerous compounds with pharmacological significance, including anti-inflammatory, analgesic, and antimicrobial agents.
The synthesis of 3-[3-(difluoromethoxy)phenyl]-4-methyl-1H-pyrazol-5-amine can be achieved through various methods involving multi-step reactions. A common approach includes the following steps:
The synthesis often employs techniques such as:
The molecular structure of 3-[3-(difluoromethoxy)phenyl]-4-methyl-1H-pyrazol-5-amine features:
The compound can undergo various chemical reactions typical for pyrazole derivatives:
Reactions are typically monitored using techniques such as:
The mechanism of action for 3-[3-(difluoromethoxy)phenyl]-4-methyl-1H-pyrazol-5-amine primarily involves its interaction with biological targets through:
Research indicates that modifications on the pyrazole ring can significantly alter binding affinities and selectivity towards targets, making structure-activity relationship studies essential .
The stability of this compound under various conditions (e.g., pH, temperature) is critical for its application in research and potential drug development .
3-[3-(difluoromethoxy)phenyl]-4-methyl-1H-pyrazol-5-amine has several scientific applications:
Pyrazole derivatives constitute a structurally diverse class of nitrogen-containing heterocycles with demonstrated therapeutic significance across multiple disease domains. These five-membered rings, characterized by adjacent nitrogen atoms at positions 1 and 2, serve as privileged scaffolds in pharmaceutical design due to their favorable pharmacokinetic properties and versatile synthetic accessibility. Historically, pyrazole-based drugs have achieved clinical success in diverse therapeutic areas: Celecoxib (COX-2 inhibitor for inflammation), Crizotinib (ALK/ROS1 inhibitor for oncology), Anagliptin (DPP-4 inhibitor for type 2 diabetes), and Etazolate (GABA modulator for neurological disorders) exemplify the scaffold's adaptability [6] [10]. The molecular evolution of these agents demonstrates systematic optimization strategies where substituent patterning around the pyrazole core fine-tunes target selectivity and metabolic stability. The continuous refinement of pyrazole-based pharmacophores over decades established a robust foundation for exploring novel derivatives like 3-[3-(difluoromethoxy)phenyl]-4-methyl-1H-pyrazol-5-amine, positioning it within a proven trajectory of bioactive heterocycles [6].
The strategic incorporation of difluoromethoxy (–OCF₂H) and methyl (–CH₃) groups at specific positions on the pyrazole ring significantly enhances the compound's potential for pharmacological applications. The difluoromethoxy moiety, attached at the meta-position of the C3-phenyl ring (CAS: 1187027-03-7), confers distinct electronic and steric properties:
Complementarily, the 4-methyl group on the pyrazole core influences conformation and binding:
Table 1: Molecular Properties of 3-[3-(Difluoromethoxy)phenyl]-4-methyl-1H-pyrazol-5-amine
Property | Value/Descriptor | Significance |
---|---|---|
IUPAC Name | 3-[3-(Difluoromethoxy)phenyl]-4-methyl-1H-pyrazol-5-amine | Systematic nomenclature |
CAS Registry | 1187027-03-7 | Unique chemical identifier |
Molecular Formula | C₁₁H₁₁F₂N₃O | Elemental composition |
Molecular Weight | 239.23 g/mol | Mass for stoichiometric calculations |
Canonical SMILES | CC1=C(N)NN=C1C2=CC(=CC=C2)OC(F)F | Linear structure notation |
InChI Key | VPZUYFLALCRPKH-UHFFFAOYSA-N | Unique hashed identifier |
The 5-aminopyrazole motif represents a high-value pharmacophore in medicinal chemistry due to its dual functionality: serving as a hydrogen-bond donor/acceptor pair and acting as a versatile precursor for synthesizing fused heterocyclic systems. In 3-[3-(difluoromethoxy)phenyl]-4-methyl-1H-pyrazol-5-amine, the primary 5-amino group (–NH₂) enables three critical applications:
Table 2: Comparative Bioisosteric Influence of Substituents in Pyrazole Pharmacophores
Substituent Position | Group | Electronic Effect | Steric Contribution (ų) | Biological Impact |
---|---|---|---|---|
C3 Aryl | 3-(OCF₂H)Ph | Strong σₚ acceptor | 35.7 | Enhanced metabolic stability & target affinity |
C4 | Methyl | Moderate σ-donor | 22.8 | Conformational rigidity & metabolic shielding |
C5 | Amino | Strong σ-donor/π-acceptor | 18.2 | H-bonding & fused heterocycle synthesis |
Recent studies underscore 5-aminopyrazoles as precursors to fused systems with validated bioactivity:
Table 3: Fused Heterocycles Derived from 5-Aminopyrazole Cores
Fused System | Bielectrophile Used | Biological Activity of Representative Analog |
---|---|---|
Pyrazolo[3,4-b]pyridine | β-Ketonitriles | Vasodilatory, CDK inhibition (IC₅₀ < 100 nM) |
Pyrazolo[1,5-a]pyrimidine | Enolizable carbonyls | Antiviral (RSV EC₅₀ = 0.8 µM), anxiolytic |
Pyrazolo[3,4-d]pyrimidine | Amidines | Anticancer (Aurora B IC₅₀ = 3 nM), PK inhibitors |
The synthesis of 3-[3-(difluoromethoxy)phenyl]-4-methyl-1H-pyrazol-5-amine employs established routes for 5-aminopyrazoles, typically involving:
Characterization relies on advanced spectroscopic techniques:
Table 4: Synthetic Routes to 5-Aminopyrazole Derivatives
Method | Reagents | Conditions | Yield Range | Limitations |
---|---|---|---|---|
β-Ketonitrile Route | R-C(O)CH₂CN + R'NHNH₂ | EtOH, Δ, 3–5 h | 60–85% | Requires pre-formed β-ketonitrile |
Catalytic MCR | RCHO, NCCH₂CN, R'NHNH₂, Ag/ZnO | Solvent-free, MW, 10 min | 85–94% | Catalyst preparation needed |
Solid-Phase Synthesis | Resin-bound acrylonitrile + Hydrazine | DMF, rt, 12 h | 70–78% | Low scalability |
The structural features and synthetic accessibility of 3-[3-(difluoromethoxy)phenyl]-4-methyl-1H-pyrazol-5-amine position it as a compelling scaffold for developing therapeutics targeting kinase-mediated pathways and infectious diseases, continuing the legacy of pyrazole-based drug discovery.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: